![molecular formula C17H12BrFN2O B2367769 6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one CAS No. 941972-20-9](/img/structure/B2367769.png)
6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazinone ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazinone ring, with the bromophenyl and fluorophenyl groups attached at the 6 and 2 positions, respectively. The bromine and fluorine atoms would add electronegativity to the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and fluorine atoms, as well as the nitrogen atoms in the pyridazinone ring. It could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine and fluorine atoms would likely make it relatively dense and possibly volatile. Its solubility would depend on the specific arrangement of its atoms .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one and its derivatives are part of a class of compounds that have drawn interest due to their structural complexity and potential utility. Research studies have focused on the synthesis, structural characterization, and analysis of these compounds:
Synthesis of Pyridazinone Derivatives
Various methodologies have been developed for the synthesis of pyridazinone derivatives. For instance, one approach involves the regioselective nucleophilic substitution reaction followed by an intramolecular Heck-type reaction. This method showcases the versatility in creating pyridazinone structures through a novel and efficient pathway (Dajka-Halász et al., 2004).
Crystallography and Molecular Structure Analysis
Detailed structural analyses of pyridazinone derivatives have been conducted using X-ray crystallography and other spectroscopic techniques. For example, studies have elucidated the crystal structure and performed Density Functional Theory (DFT) calculations and Hirshfeld surface analysis to understand the molecular packing and intermolecular interactions of these compounds (Sallam et al., 2021).
Biological Activities and Applications
Pyridazinone derivatives have been investigated for their biological activities, including anticancer, antiangiogenic, and antioxidant properties. Some compounds have shown inhibitory activity against various human cancer cell lines and proangiogenic cytokines involved in tumor progression. Additionally, certain derivatives exhibit antioxidant activities, indicating their potential in therapeutic applications (Kamble et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O/c18-14-6-3-5-12(10-14)16-8-9-17(22)21(20-16)11-13-4-1-2-7-15(13)19/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHIBTOJWIWNFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
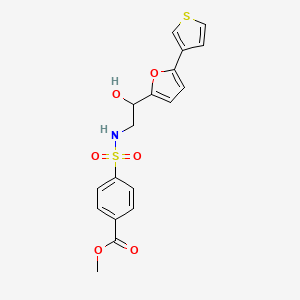
![3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367692.png)
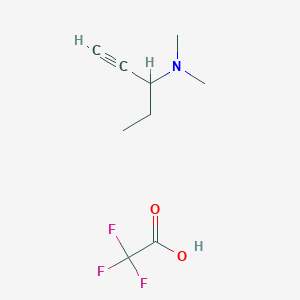
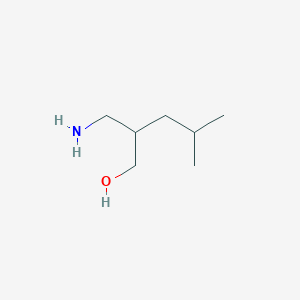

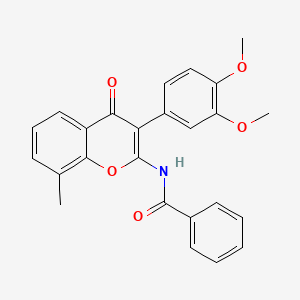
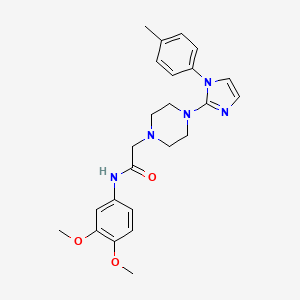
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367701.png)

![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)


